Butyl methanesulfonate
Overview
Description
Butyl methanesulfonate is an organic compound characterized by the presence of butyl and methanesulfonate functional groups. It is a colorless liquid with the molecular formula C5H12O3S and a molecular weight of 152.21 g/mol .
Mechanism of Action
Target of Action
Butyl methanesulfonate (BMS) is a type of alkylating agent . Its primary targets are the DNA molecules within cells . Specifically, it interacts with the nucleophilic sites on DNA .
Mode of Action
BMS operates by alkylating DNA, a process in which an alkyl group is transferred from the BMS molecule to the DNA . The alkyl-oxygen bonds of BMS undergo fission and react within the intracellular milieu . This alkylation can lead to DNA damage, disrupting the normal function of the cell .
Biochemical Pathways
It is known that bms, like other alkylating agents, can interfere with dna replication and transcription . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The alkylation of DNA by BMS can lead to various molecular and cellular effects. These include DNA damage, disruption of normal cell function, cell cycle arrest, and induction of apoptosis . These effects can contribute to the cytotoxic activity of BMS.
Biochemical Analysis
Biochemical Properties
. It is known that Butyl methanesulfonate can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific context and conditions .
Cellular Effects
This compound has been shown to have toxic and mutagenic effects on human lymphoblast lines . These effects were observed after a 24-hour exposure to this compound .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. A study on zebrafish showed short-term effects on young adults, but not on aging fish .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl methanesulfonate can be synthesized through the reaction of butanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Butyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding butylated products.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation under strong conditions to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products:
Nucleophilic Substitution: The major products are butylated derivatives of the nucleophiles used.
Oxidation: The major product is methanesulfonic acid.
Scientific Research Applications
Butyl methanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
Comparison: Butyl methanesulfonate is unique due to its longer butyl chain compared to methyl and ethyl methanesulfonates. This longer chain can influence its reactivity and solubility properties. For instance, this compound may exhibit different solubility in organic solvents and may react differently with nucleophiles due to steric effects . Additionally, the longer chain can impact its biological activity, making it more or less effective in certain applications compared to its shorter-chain counterparts .
Properties
IUPAC Name |
butyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBHTZRLVHUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073281 | |
Record name | Methanesulfonic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-32-9, 63732-28-5 | |
Record name | Butyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, methylsulfonyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G806JP9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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